molecular formula C17H19ClFN3O2 B11441543 5-(2-chloro-6-fluorobenzyl)-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide

5-(2-chloro-6-fluorobenzyl)-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B11441543
M. Wt: 351.8 g/mol
InChI Key: HVNOCRFDRHLXEN-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a cycloheptyl group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
  • 2-chloro-6-fluoro-5-methylphenylboronic acid
  • 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole

Uniqueness

5-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H19ClFN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-N-cycloheptyl-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C17H19ClFN3O2/c18-13-8-5-9-14(19)12(13)10-15-21-22-17(24-15)16(23)20-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,20,23)

InChI Key

HVNOCRFDRHLXEN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NN=C(O2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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